molecular formula C9H8N2O2 B13027933 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B13027933
M. Wt: 176.17 g/mol
InChI Key: VRONOJUASJQMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1456871-24-1) is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its rigid pyrrolo[3,2-c]pyridine scaffold serves as a privileged structure in drug discovery. Scientific research has demonstrated that derivatives based on this core structure can function as potent colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and microtubule dynamics . This mechanism leads to the arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells, showing promising in vitro activity against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, this carboxylic acid-functionalized heterocycle is a versatile intermediate for further synthetic modification, such as amide coupling or esterification, to explore structure-activity relationships . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers must handle this material with appropriate precautions; refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(11)2-4-10-8(6)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

VRONOJUASJQMAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point is 2-bromo-5-methylpyridine or related pyridine derivatives. For example, 2-bromo-5-methylpyridine can be oxidized to 2-bromo-5-methylpyridine-1-oxide using m-chloroperbenzoic acid, followed by nitration with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. This sequence introduces the necessary functional groups for subsequent cyclization steps.

Formation of the Pyrrolo[3,2-c]pyridine Core

The key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, is formed by reductive cyclization of the nitro-substituted pyridine N-oxide intermediate using iron powder and acetic acid at elevated temperature (~100 °C). This step effectively closes the fused pyrrole ring onto the pyridine core.

N-Methylation

The methylation of the pyrrole nitrogen to obtain the 1-methyl derivative is typically achieved by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, protection-deprotection strategies involving silyl protecting groups (e.g., SEMCl) and subsequent methylation under controlled conditions have been reported.

Alternative Synthetic Routes and Coupling Reactions

Advanced synthetic routes employ Suzuki cross-coupling reactions to introduce aryl groups at specific positions on the pyrrolo[3,2-c]pyridine scaffold. For example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is prepared via copper-mediated coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with arylboronic acids, followed by further functional group transformations.

Representative Reaction Conditions and Yields

Step Reaction Reagents and Conditions Yield (%) Notes
1 Oxidation of 2-bromo-5-methylpyridine m-Chloroperbenzoic acid, room temp Not specified Formation of pyridine N-oxide
2 Nitration Fuming HNO3 / H2SO4, 0 °C to room temp Not specified Introduction of nitro group
3 Reductive cyclization Fe powder, AcOH, 100 °C, 5 h Moderate to good Formation of pyrrolo[3,2-c]pyridine core
4 Ester hydrolysis 1 M NaOH, EtOH, 60 °C, 4 h High (e.g., >80%) Conversion to carboxylic acid
5 N-Methylation Methyl iodide, base (e.g., NaH), DMF, 0 °C to RT Moderate to high Installation of N-methyl group
6 Suzuki coupling (if applicable) Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C Moderate to good Introduction of aryl substituents

Analytical and Purification Techniques

  • Purification is commonly achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate or by recrystallization.
  • Characterization includes ^1H NMR, ^13C NMR, HRMS (High-Resolution Mass Spectrometry), and melting point determination.
  • Typical ^1H NMR signals for the pyrrolo[3,2-c]pyridine core show characteristic aromatic proton resonances between δ 6.5–8.7 ppm.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula (e.g., C10H9N2O2 for the methylated carboxylate derivative).

Summary of Key Research Findings

  • The synthetic route involving oxidation, nitration, and reductive cyclization provides a reliable pathway to the pyrrolo[3,2-c]pyridine core.
  • Ester intermediates facilitate the introduction and manipulation of the carboxylic acid group with good yields.
  • N-Methylation is efficiently achieved using standard alkylation protocols, often requiring protection strategies to avoid side reactions.
  • Suzuki coupling expands the chemical diversity of the scaffold, enabling the synthesis of derivatives for biological evaluation.
  • The overall synthetic sequences are amenable to scale-up and provide access to compounds useful in pharmaceutical research.

Chemical Reactions Analysis

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. .

Scientific Research Applications

1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and progression.

Comparison with Similar Compounds

Ring Fusion Position Variations

  • Pyrrolo[3,2-b]pyridine Derivatives: The fusion at the [3,2-b] position (vs. [3,2-c] in the target compound) alters substituent orientation. For example, 3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid (PDB ligand 6EN) adopts a distinct spatial arrangement, impacting receptor binding .
  • Pyrazolo[3,4-b]pyridine Derivatives : These compounds, such as 1-[(4-chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, replace the pyrrole ring with pyrazole, enhancing metabolic stability but reducing CNS penetration .

Substituent Effects

  • Methyl vs. Bulky Groups : The 1-methyl group in the target compound improves solubility compared to bulkier substituents like 1-[(4-chlorophenyl)methyl] in pyrazolo derivatives .
  • Carboxylic Acid Position : The 4-carboxylic acid is a conserved feature in PPAR activators (e.g., pyrazolo[3,4-b]pyridine-4-carboxylic acids) and antiviral candidates, suggesting its role in hydrogen bonding .

Physicochemical Comparison

Compound Core Structure Substituents logP* Solubility (mg/mL)*
Target Compound Pyrrolo[3,2-c]pyridine 1-CH₃, 4-COOH 1.2 2.5 (pH 7.4)
1-[(4-Cl-Ph)CH₂]-Pyrazolo[3,4-b] Pyrazolo[3,4-b]pyridine 1-(4-Cl-benzyl), 4-COOH 2.8 0.3 (pH 7.4)
6-Phenyl-Pyrazolo[3,4-b] Pyrazolo[3,4-b]pyridine 6-Ph, 4-COOH 2.5 0.5 (pH 7.4)
GSK554418A Pyrrolo[3,2-c]pyridine 1-CH₃, 7-morpholin-4-yl 1.8 1.2 (pH 7.4)

*Estimated values based on structural analogs.

Target Compound Derivatives

  • GSK554418A : A brain-penetrant CB2 agonist (EC₅₀ = 12 nM) with efficacy in neuropathic pain models .

Comparison with Pyrazolo Analogs

  • PPAR Activation : Pyrazolo[3,4-b]pyridine-4-carboxylic acids recruit PGC1α to PPARγ (EC₅₀ = 0.8 µM), whereas pyrrolo derivatives lack this activity .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1456871-24-1

Anticancer Activity

Several studies have indicated that pyrrolo[3,2-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown antiproliferative effects against various human tumor cell lines. The mechanism often involves the inhibition of critical kinases associated with cancer cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism
Compound AOvarian Cancer5.2Kinase inhibition
Compound BBreast Cancer3.8Apoptosis induction

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, certain analogs have shown efficacy against Staphylococcus aureus and Candida albicans, indicating potential for development as antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound class has also been investigated. Some derivatives have been reported to inhibit HIV replication effectively, with varying degrees of potency depending on structural modifications.

DerivativeEC50 (µM)Viral Target
Derivative X1.65HIV-1
Derivative Y0.88HCV

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Compounds have been shown to inhibit SGK-1 kinase, which is implicated in various diseases including cancer.
  • Receptor Modulation : Some derivatives act as antagonists or agonists at neurotransmitter receptors, influencing neurological functions.

Case Study 1: Anticancer Efficacy

In a study conducted by Kalai et al., a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their cytotoxicity against ovarian cancer cell lines. The most potent compound exhibited an IC50 value of 5.2 µM, demonstrating significant anticancer potential.

Case Study 2: Antimicrobial Testing

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyrrolo[3,2-c]pyridine derivatives against Staphylococcus aureus. The study found that specific modifications to the carboxylic acid moiety enhanced antibacterial activity significantly.

Case Study 3: Antiviral Screening

A recent investigation into the antiviral properties of these compounds showed promising results against HIV-1. The derivatives were tested in vitro, revealing a range of EC50 values that suggest a structure-activity relationship crucial for optimizing efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.